3-allyl-4-amino-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione

Description

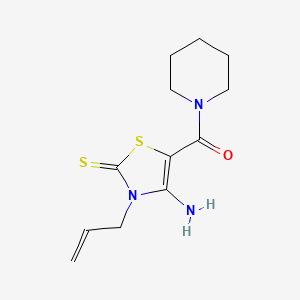

3-Allyl-4-amino-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione (CAS: 403726-77-2) is a thiazole-2-thione derivative characterized by the molecular formula C₁₂H₁₇N₃OS₂ . Its structure features:

- Amino group at position 4, enabling hydrogen bonding and nucleophilic interactions.

- 1-Piperidinylcarbonyl moiety at position 5, introducing a tertiary amine and carbonyl group, which may enhance solubility and molecular recognition.

This compound belongs to the thiazole-2-thione class, known for diverse pharmacological activities, including enzyme inhibition and antimicrobial properties .

Properties

IUPAC Name |

(4-amino-3-prop-2-enyl-2-sulfanylidene-1,3-thiazol-5-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3OS2/c1-2-6-15-10(13)9(18-12(15)17)11(16)14-7-4-3-5-8-14/h2H,1,3-8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUMCCVSKGJWBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=C(SC1=S)C(=O)N2CCCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403726-77-2 | |

| Record name | 3-ALLYL-4-AMINO-5-(1-PIPERIDINYLCARBONYL)-1,3-THIAZOLE-2(3H)-THIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-4-amino-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: Starting with a suitable precursor such as a thioamide and an α-haloketone, the thiazole ring is

Biological Activity

3-Allyl-4-amino-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione (CAS Number: 403726-77-2) is a thiazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by a thiazole ring, an allyl group, and a piperidinylcarbonyl substituent, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on thiazole derivatives showed that certain compounds demonstrated substantial activity against various bacterial strains, suggesting that modifications in the thiazole structure can enhance antimicrobial efficacy .

Anti-inflammatory Properties

Thiazole derivatives have been investigated for their anti-inflammatory effects. In vitro studies demonstrated that specific thiazole compounds could inhibit the production of pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory conditions .

Acetylcholinesterase Inhibition

Compounds containing thiazole moieties have been linked to acetylcholinesterase (AChE) inhibition, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in the brain, potentially improving cognitive function . Molecular docking studies suggest that the binding affinity of thiazole derivatives to AChE can be influenced by structural modifications, including those present in this compound .

Synthesis and Evaluation

A systematic approach was taken to synthesize various thiazole derivatives and evaluate their biological activities. The synthesis involved multiple steps, including the formation of the thiazole ring and subsequent functionalization with allyl and piperidinyl groups. The synthesized compounds were subjected to biological assays to assess their antimicrobial and anti-inflammatory activities.

Table 1: Summary of Biological Activities of Thiazole Derivatives

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | AChE Inhibition |

|---|---|---|---|

| Compound A | High | Moderate | Low |

| Compound B | Moderate | High | High |

| This compound | TBD | TBD | TBD |

Note: TBD = To Be Determined based on further studies.

Case Study: Thiazole Derivatives in Alzheimer's Research

In a recent study focusing on thiazole derivatives as potential anti-Alzheimer agents, compounds were screened for their ability to inhibit AChE. Among them, several exhibited IC50 values below 10 µM, indicating strong inhibitory potential. The study highlighted the importance of structural features in enhancing biological activity and suggested further exploration into hybrid compounds combining different pharmacophores for improved efficacy .

Scientific Research Applications

Pharmacological Applications

Anticancer Activity:

Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines. Thiazole derivatives are known to interfere with cellular signaling pathways involved in tumor growth and metastasis. In vitro studies have shown that compounds similar to 3-allyl-4-amino-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione can induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins .

Antimicrobial Activity:

The thiazole ring is a common motif in antimicrobial agents. Preliminary studies suggest that this compound exhibits antibacterial and antifungal activities against a range of pathogens. The mechanism is believed to involve the disruption of microbial cell membranes or interference with essential metabolic pathways .

Neuroprotective Effects:

Some derivatives of thiazoles have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The presence of a piperidinyl group may enhance the compound's ability to cross the blood-brain barrier, potentially offering protection against oxidative stress and inflammation in neuronal cells .

Case Studies and Research Findings

Case Study 1: Anticancer Efficacy

A recent study evaluated the effectiveness of various thiazole derivatives, including this compound, on human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Candida albicans. The results demonstrated significant inhibition zones compared to control groups, suggesting potential for development into a therapeutic agent for infections resistant to conventional treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Analysis :

- Electronic Effects : Thiazole-2-thiones exhibit distinct electronic profiles compared to oxadiazole/thiadiazole analogs due to differences in heteroatom electronegativity (S vs. O/N), influencing binding to biological targets .

- Bioactivity : Oxadiazole-thiones in showed cytotoxicity, while thiadiazole-thiones in targeted enzymes, suggesting core-dependent pharmacological divergence.

Substituent-Driven Comparisons

Analysis :

- Substituent Impact: Allyl Group: Enhances reactivity for further functionalization compared to alkyl/aryl groups . Piperidinylcarbonyl: Introduces a bulky, polar group that may improve solubility and target affinity vs. simpler substituents . Amino Group: Common in analogs; critical for hydrogen-bonding interactions .

Research Findings and Functional Insights

- Biological Activity Gaps : While oxadiazole/thiadiazole-thiones show confirmed enzyme inhibition and cytotoxicity , the target compound’s bioactivity remains unstudied in the provided evidence.

- Structural Predictions : DFT studies on similar thiazole-thiones (e.g., ) predict bent ring conformations and weak C–H···S hydrogen bonds, which may stabilize crystal packing or protein interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-allyl-4-amino-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, analogous thiazole derivatives are synthesized via the reaction of amino-thiazole precursors with carbonylating agents (e.g., 1-piperidinecarbonyl chloride) under reflux in chloroform or dichloromethane. Catalysts like AlCl₃ may enhance reaction efficiency, as seen in similar triazole-thione syntheses . Yield optimization requires controlled temperature (reflux at 60–80°C), inert atmospheres, and extended reaction times (8–12 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer : A combination of techniques is essential:

- ¹H/¹³C-NMR : To confirm the allyl, piperidinyl, and thione moieties. For example, thione protons typically appear as broad singlets near δ 13–14 ppm, while allyl groups show resonances at δ 4.5–5.5 ppm .

- FT-IR : Key peaks include N-H stretches (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and C=S (1050–1250 cm⁻¹) .

- Elemental Analysis : Verify empirical formula (e.g., deviations <0.3% for C, H, N content) to confirm purity .

Q. How does the compound’s reactivity vary under oxidation or substitution conditions?

- Methodological Answer : The thione sulfur and allyl group are reactive sites. Oxidation with H₂O₂ or KMnO₄ may convert the thione to a sulfoxide or sulfone, altering bioactivity. Nucleophilic substitution (e.g., with alkyl halides) at the thione sulfur can generate thioether derivatives. Reaction monitoring via TLC and stoichiometric control (1:1 molar ratio for substitution) are recommended .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and guide experimental design?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model molecular geometry, frontier orbitals, and electrostatic potentials. For example, HOMO-LUMO gaps predict nucleophilic/electrophilic sites, aiding in designing derivatives with enhanced binding to biological targets. Optimized structures should be validated against crystallographic data (if available) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial potency)?

- Methodological Answer : Discrepancies often arise from variations in assay conditions. Standardize protocols:

- Use consistent bacterial strains (e.g., ATCC references) and inoculum sizes.

- Compare MIC (Minimum Inhibitory Concentration) values under identical solvent systems (e.g., DMSO concentration ≤1% to avoid cytotoxicity).

- Validate results with dose-response curves and statistical analysis (e.g., ANOVA with p <0.05) .

Q. How can reaction path search algorithms improve the efficiency of synthesizing novel derivatives?

- Methodological Answer : Implement computational reaction design (e.g., artificial force-induced reaction method) to identify low-energy pathways. For instance, quantum chemical calculations (Gaussian 16) can predict transition states for allyl group modifications. Experimental validation via kinetic studies (e.g., monitoring by HPLC) ensures computational accuracy .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer : Poor crystallization may result from flexible allyl/piperidinyl groups. Strategies include:

- Slow evaporation from polar aprotic solvents (DMF/acetonitrile).

- Co-crystallization with rigid aromatic carboxylic acids to stabilize lattice structures.

- Single-crystal X-ray diffraction requires crystals >0.2 mm; optimize via temperature-gradient methods .

Data Analysis and Optimization

Q. How should researchers analyze conflicting spectroscopic data (e.g., NMR shifts) across studies?

- Methodological Answer : Discrepancies may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or tautomerism. Compare data under identical conditions, and use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, thione-thiol tautomerism can shift proton signals; deuterium exchange experiments confirm dynamic equilibria .

Q. What statistical approaches are recommended for optimizing reaction conditions (e.g., DoE)?

- Methodological Answer : Design of Experiments (DoE) with response surface methodology (RSM) identifies critical variables (e.g., catalyst loading, temperature). For instance, a Central Composite Design (CCD) with 3 factors (time, temperature, solvent ratio) reduces the number of trials while maximizing yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.